3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride

Catalog No.
S906490
CAS No.
1220032-36-9
M.F
C15H24ClNO
M. Wt
269.81 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidin...

CAS Number

1220032-36-9

Product Name

3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride

IUPAC Name

3-[(3-methyl-4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride

Molecular Formula

C15H24ClNO

Molecular Weight

269.81 g/mol

InChI

InChI=1S/C15H23NO.ClH/c1-11(2)15-5-4-14(8-12(15)3)17-10-13-6-7-16-9-13;/h4-5,8,11,13,16H,6-7,9-10H2,1-3H3;1H

InChI Key

UMMWYUJFXXSKDX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)C(C)C.Cl

3-[(4-Isopropyl-3-methylphenoxy)methyl]-pyrrolidine hydrochloride, also referred to as 3-(4-isopropyl-3-methylphenoxy)pyrrolidine hydrochloride, is a synthetic compound. Limited information is currently available regarding its origin and specific significance in scientific research. However, its structure suggests potential applications in medicinal chemistry due to the presence of a pyrrolidine ring, a common scaffold in various bioactive molecules [].


Molecular Structure Analysis

The key features of the molecule include:

  • Pyrrolidine ring: This five-membered heterocyclic ring containing one nitrogen atom is a common functional group in many biologically active compounds [].
  • Aromatic ring: The presence of a benzene ring with an isopropyl and methyl substituent suggests potential for hydrophobic interactions, which can be crucial for drug-target binding [].
  • Ether linkage: The connection between the aromatic ring and the pyrrolidine ring through an ether linkage (C-O-C) provides flexibility and can influence the overall shape of the molecule [].

Chemical Reactions Analysis

  • Acid-base reactions: The hydrochloride salt suggests the presence of a basic pyrrolidine ring, which can participate in acid-base reactions.
  • Nucleophilic substitution: The ether linkage might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Dates

Modify: 2023-08-16

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